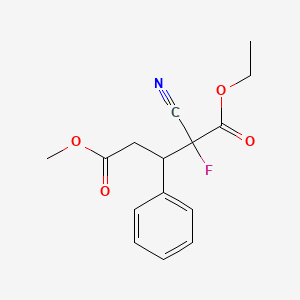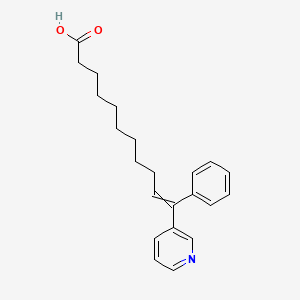
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is a synthetic organic compound characterized by the presence of a phenyl group, a pyridinyl group, and an undecenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of pyridine with phenyl-substituted alkenes, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond, converting it into a saturated alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Undec-10-enoic acid: Shares the undecenoic acid backbone but lacks the phenyl and pyridinyl groups.
11-Bromo-undec-10-enoic acid: Similar structure with a bromine atom instead of the phenyl and pyridinyl groups.
10-Undecenoyl chloride: A related compound with a chloride group instead of the carboxylic acid.
Uniqueness: 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93943-72-7 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
11-phenyl-11-pyridin-3-ylundec-10-enoic acid |
InChI |
InChI=1S/C22H27NO2/c24-22(25)16-10-5-3-1-2-4-9-15-21(19-12-7-6-8-13-19)20-14-11-17-23-18-20/h6-8,11-15,17-18H,1-5,9-10,16H2,(H,24,25) |
Clave InChI |
OILGTIRDDCJSRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCCCCCCCCC(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


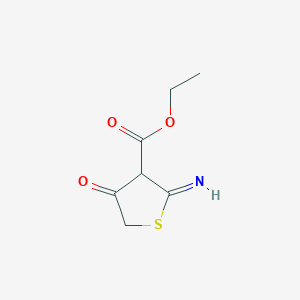
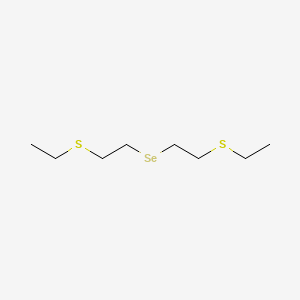
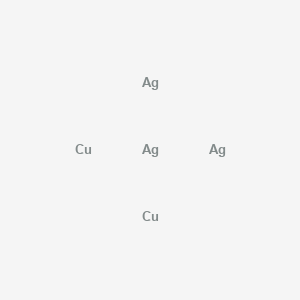
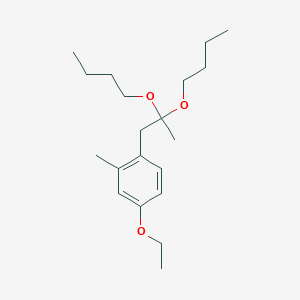
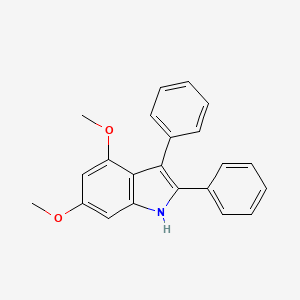
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
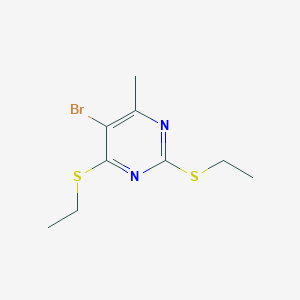

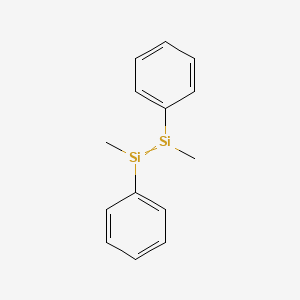
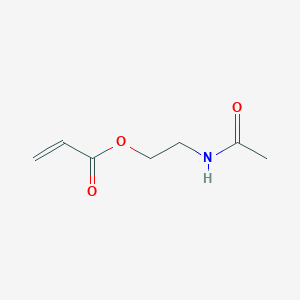
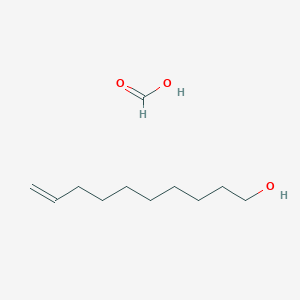
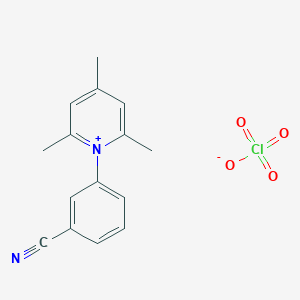
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
